(1-Methyl-2-piperidinylidene)thiourea
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Overview
Description
(1-Methyl-2-piperidinylidene)thiourea (MPPT) is a chemical compound that has been widely studied for its potential applications in various scientific fields. This molecule is a thiourea derivative that contains a piperidine ring and a methyl group. MPPT has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (1-Methyl-2-piperidinylidene)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. This compound has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
(1-Methyl-2-piperidinylidene)thiourea has several advantages for lab experiments. This compound is a relatively stable compound that can be easily synthesized and purified. This compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This compound also has a short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of (1-Methyl-2-piperidinylidene)thiourea. This compound has been investigated for its potential as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases. Future research could focus on optimizing the synthesis methods for this compound to improve its effectiveness as a therapeutic agent. Future research could also investigate the potential of this compound to target specific enzymes and signaling pathways involved in disease processes. Additionally, future research could investigate the potential of this compound to be used in combination with other therapeutic agents to enhance their effectiveness.
Synthesis Methods
(1-Methyl-2-piperidinylidene)thiourea can be synthesized using various methods, including the reaction of piperidine with thiourea in the presence of a catalyst or the reaction of piperidine with isothiocyanate. The reaction of piperidine with thiourea in the presence of a catalyst is the most common method used for the synthesis of this compound. This method involves the reaction of piperidine with thiourea in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using recrystallization.
Scientific Research Applications
(1-Methyl-2-piperidinylidene)thiourea has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties. This compound has been investigated as a potential therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases.
properties
CAS RN |
126826-79-7 |
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Molecular Formula |
C7H13N3S |
Molecular Weight |
171.27 g/mol |
IUPAC Name |
(E)-(1-methylpiperidin-2-ylidene)thiourea |
InChI |
InChI=1S/C7H13N3S/c1-10-5-3-2-4-6(10)9-7(8)11/h2-5H2,1H3,(H2,8,11)/b9-6+ |
InChI Key |
DJIPCSXZWOUNKX-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1CCCC/C1=N\C(=S)N |
SMILES |
CN1CCCCC1=NC(=S)N |
Canonical SMILES |
CN1CCCCC1=NC(=S)N |
synonyms |
(1-Methyl-2-piperidinylidene)thiourea |
Origin of Product |
United States |
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